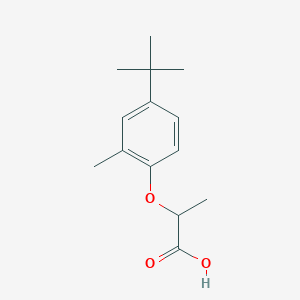
2-(4-Tert-butyl-2-methylphenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Tert-butyl-2-methylphenoxy)propanoic acid” is an organic compound with the empirical formula C14H20O3 . It is a solid substance and its molecular weight is 236.31 .
Molecular Structure Analysis
The molecular structure of “2-(4-Tert-butyl-2-methylphenoxy)propanoic acid” can be represented by the SMILES stringCC(C)(C)c1ccc(OC(C)(C)C(O)=O)cc1 . This indicates that the molecule consists of a tert-butyl group and a methyl group attached to a benzene ring, which is further connected to a propanoic acid group via an oxygen atom . Physical And Chemical Properties Analysis
“2-(4-Tert-butyl-2-methylphenoxy)propanoic acid” is a solid substance . Its molecular weight is 236.31 . The InChI key for this compound is MINZYOMFMKWNIN-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Environmental Interaction and Sorption
Research by Werner et al. (2012) delves into the sorption of phenoxy herbicides, including 2-(4-Tert-butyl-2-methylphenoxy)propanoic acid, to soil, organic matter, and minerals. The study highlights how soil parameters like pH, organic carbon content, and iron oxides significantly influence the sorption process, suggesting that understanding these interactions is crucial for assessing environmental risk and designing remediation strategies for contaminated sites (Werner, Garratt, & Pigott, 2012).
Antioxidant Properties and Environmental Occurrence
Liu and Mabury (2020) review the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, including compounds structurally related to 2-(4-Tert-butyl-2-methylphenoxy)propanoic acid. The study emphasizes the widespread detection of these compounds in various environmental matrices and their potential health implications due to their antioxidant properties and toxicity concerns (Liu & Mabury, 2020).
Bioactivities and Natural Sources
Zhao et al. (2020) provide a comprehensive review of 2,4-Di-tert-butylphenol and its analogs, focusing on their natural sources and bioactivities. This research sheds light on the toxic secondary metabolites produced by various organisms and their potent toxicity, offering insights into the ecological and biological significance of these compounds, which could inform future studies on 2-(4-Tert-butyl-2-methylphenoxy)propanoic acid and its derivatives (Zhao, Wang, Lucardi, Su, & Li, 2020).
Wastewater Treatment and Pesticide Industry
Goodwin et al. (2018) discuss treatment options for wastewater produced by the pesticide industry, highlighting the challenges in removing toxic pollutants including various phenoxy acids. This study underscores the importance of advanced biological and chemical treatment methods to mitigate environmental pollution and protect water resources (Goodwin, Carra, Campo, & Soares, 2018).
Biotechnological Applications
Gao, Ma, and Xu (2011) explore biotechnological routes based on lactic acid production from biomass, presenting a model for the green chemistry of the future. This review suggests potential pathways for converting lactic acid into valuable chemicals, highlighting the versatility of hydroxycarboxylic acids like 2-(4-Tert-butyl-2-methylphenoxy)propanoic acid in sustainable chemical synthesis (Gao, Ma, & Xu, 2011).
Eigenschaften
IUPAC Name |
2-(4-tert-butyl-2-methylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-9-8-11(14(3,4)5)6-7-12(9)17-10(2)13(15)16/h6-8,10H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMADNBWSXWRIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butyl-2-methylphenoxy)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

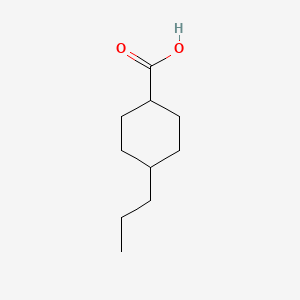
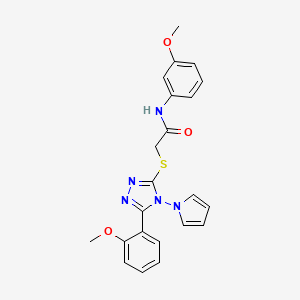
![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2998302.png)
![7-(2-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2998303.png)
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2998305.png)
![(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B2998307.png)
![5-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2998308.png)
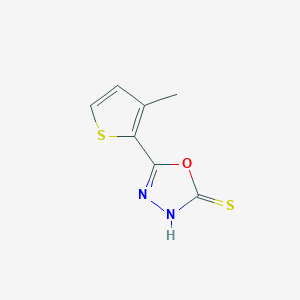
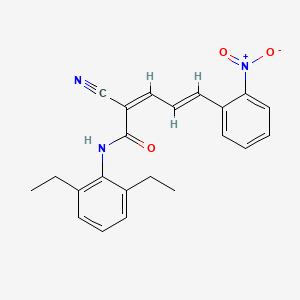

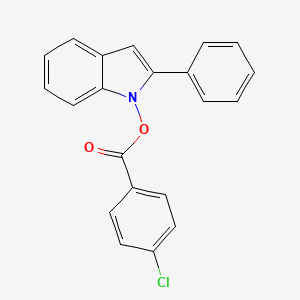
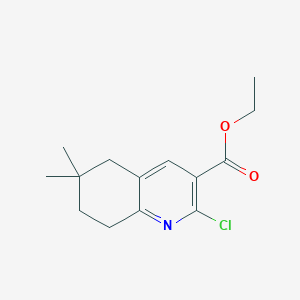
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2998320.png)
![2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2998323.png)